molecular formula C12H9FOS2 B13721998 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one

2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one

Cat. No.: B13721998
M. Wt: 252.3 g/mol
InChI Key: UTQDNVQJKIUAJM-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one is an organic compound that belongs to the class of thiopyran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluorobenzaldehyde with a thioketone precursor in the presence of a base, followed by cyclization to form the thiopyran ring. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions for electrophilic aromatic substitution often involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur species.

    Substitution: Various substituted derivatives on the phenyl ring.

Scientific Research Applications

2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenyl)-6-methyl-4H-thiopyran-4-one: Similar structure but lacks the thio group.

    2-(4-Fluorophenyl)-6-methylthio-4H-pyran-4-one: Similar structure but with an oxygen atom instead of sulfur in the ring.

    2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-thione: Similar structure but with a thione group.

Uniqueness

2-(4-Fluorophenyl)-6-methylthio-4H-thiopyran-4-one is unique due to the presence of both the fluorophenyl and methylthio groups, which confer specific chemical properties and potential biological activities. The combination of these functional groups can enhance the compound’s reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H9FOS2

Molecular Weight

252.3 g/mol

IUPAC Name

2-(4-fluorophenyl)-6-methylsulfanylthiopyran-4-one

InChI

InChI=1S/C12H9FOS2/c1-15-12-7-10(14)6-11(16-12)8-2-4-9(13)5-3-8/h2-7H,1H3

InChI Key

UTQDNVQJKIUAJM-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=O)C=C(S1)C2=CC=C(C=C2)F

Origin of Product

United States

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